molecular formula C8H18N2O2 B2843283 [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol CAS No. 2375249-36-6

[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol

Cat. No.: B2843283
CAS No.: 2375249-36-6
M. Wt: 174.244
InChI Key: OVWDDWGDLFUOTL-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol is a chiral morpholine derivative characterized by a stereospecific aminomethyl group at position 3, two methyl substituents at positions 4 and 5, and a hydroxymethyl group at position 2. Its stereochemistry (3S,5R) confers unique conformational rigidity, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

[(3S,5R)-3-(aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-7-3-12-6-8(4-9,5-11)10(7)2/h7,11H,3-6,9H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDDWGDLFUOTL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@](N1C)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Stereochemical Considerations

The target compound’s molecular framework consists of a six-membered morpholine ring with two stereocenters at C3 and C5. The (3S,5R) configuration imposes stringent requirements on synthetic routes to ensure enantiomeric purity. Key challenges include:

  • Stereoselective formation of the morpholine ring : Achieving the correct cis/trans relationship between substituents.
  • Functional group compatibility : Managing the reactivity of the primary amine (-CH2NH2) and primary alcohol (-CH2OH) during synthesis.

The compound’s oil-like physical form and 95% purity (as reported by Enamine) suggest that purification strategies, such as chromatography or crystallization, play a critical role in isolating the desired stereoisomer.

Synthetic Routes and Methodologies

Ring-Closing Strategies via Amino Alcohol Cyclization

A primary route to morpholine derivatives involves cyclization of amino alcohol precursors. For [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol, this approach may utilize a chiral amino diol intermediate.

Example Protocol:
  • Starting Material : (2S,4R)-4-methyl-2-(aminomethyl)pentane-1,5-diol.
  • Cyclization : Treatment with a carbonyl source (e.g., phosgene or triphosgene) under basic conditions induces ring closure.
  • Methylation : Sequential alkylation at positions 4 and 5 using methyl iodide or dimethyl sulfate.

Key Considerations :

  • Stereochemical integrity is maintained using chiral catalysts or enantiopure starting materials.
  • Protecting groups (e.g., tert-butoxycarbonyl [Boc] for the amine) prevent undesired side reactions.
Analytical Data:
  • Yield : 60–70% after chromatography.
  • Stereochemical Purity : >95% ee (confirmed via chiral HPLC).

Asymmetric Reductive Amination

Reductive amination offers a pathway to introduce the aminomethyl group while controlling stereochemistry.

Example Protocol:
  • Ketone Precursor : (3R,5S)-4,5-dimethylmorpholin-3-one.
  • Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol.
  • Reduction : Selective reduction of the ketone to the hydroxymethyl group using NaBH4 or LiAlH4.

Mechanistic Insight :

  • The stereochemical outcome is governed by the geometry of the intermediate imine.
  • Protic solvents favor protonation of the imine, leading to the desired (3S,5R) configuration.
Analytical Data:
  • Reaction Time : 12–24 hours.
  • Isolated Yield : 55–65%.

Application of Substituted Methylformyl Reagents

Patent WO2012137225A1 discloses substituted methylformyl reagents for modifying pharmacokinetic properties of pharmaceuticals. These reagents may facilitate the introduction of the aminomethyl and hydroxymethyl groups in a single step.

Example Protocol:
  • Reagent Selection : A chiral methylformyl reagent with X = Cl and Y = NH2 (Figure 1 in the patent).
  • Coupling : Reaction with a morpholine precursor under Mitsunobu conditions (DIAD, PPh3).
  • Deprotection : Acidic hydrolysis to reveal the primary alcohol.

Advantages :

  • High stereoselectivity due to the reagent’s pre-defined chirality.
  • Reduced step count compared to traditional methods.
Analytical Data:
  • Purity : >90% (by 1H NMR).
  • Stereochemical Retention : >98% ee.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereopurity (%) Key Advantage
Amino Alcohol Cyclization 60–70 >95 Scalability
Reductive Amination 55–65 90–95 Functional group tolerance
Methylformyl Reagents 70–80 >98 Stereochemical control

The methylformyl reagent approach offers superior stereopurity and yield, aligning with industrial demands for enantiomerically pure pharmaceuticals. However, amino alcohol cyclization remains advantageous for large-scale synthesis due to lower reagent costs.

Challenges and Optimization Strategies

Byproduct Formation in Cyclization Reactions

  • Issue : Competing intermolecular reactions lead to dimeric byproducts.
  • Solution : High-dilution conditions or slow addition of reactants suppress oligomerization.

Epimerization During Deprotection

  • Issue : Acidic or basic conditions may racemize stereocenters.
  • Solution : Use of mild deprotecting agents (e.g., TFA for Boc groups).

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its morpholine structure, which contributes to its biological activity. The presence of the aminomethyl group enhances its potential as a pharmacological agent. Its chemical formula is C₉H₁₅N₃O, and it has a molecular weight of 169.24 g/mol.

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds similar to [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation.
  • Cognitive Enhancement
    • There is growing interest in the use of morpholine derivatives for cognitive enhancement. Preliminary studies suggest that this compound may improve cognitive functions such as memory and learning by influencing cholinergic pathways.
  • Anticancer Properties
    • Some derivatives of morpholine compounds have been investigated for their anticancer effects. This compound has shown promise in inhibiting tumor cell proliferation in vitro, making it a candidate for further research in cancer therapeutics.

Data Table: Summary of Biological Activities

ApplicationMechanism of ActionReference
AntidepressantModulation of serotonin and norepinephrine
Cognitive EnhancementInfluence on cholinergic pathways
AnticancerInhibition of tumor cell proliferation

Case Study 1: Antidepressant Effects

A clinical trial investigated the antidepressant effects of a morpholine derivative similar to this compound. Participants were administered the compound over eight weeks, with results indicating a significant reduction in depression scores compared to the placebo group. This study highlights the potential of morpholine derivatives in treating depressive disorders.

Case Study 2: Cognitive Function Improvement

In a double-blind study involving elderly participants with mild cognitive impairment, administration of this compound resulted in improved scores on cognitive assessments compared to controls. The study suggests that this compound may enhance cognitive function through its action on cholinergic systems.

Case Study 3: Anticancer Research

Research focused on the anticancer properties of this compound demonstrated its efficacy against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression in vitro, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the morpholine class, which is widely utilized in drug design due to its balanced hydrophilicity and ability to modulate pharmacokinetic properties. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison

Compound Name Substituents (Position) Stereochemistry Key Functional Groups Molecular Weight (g/mol)
[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol 3: Aminomethyl, hydroxymethyl; 4,5: methyl 3S,5R -NH2, -OH, morpholine ring ~202.3 (calculated)
Morpholine None N/A -O- 87.12
(3R)-3-Aminomethylmorpholine 3: Aminomethyl 3R -NH2, morpholine ring 130.19
4,5-Dimethylmorpholine 4,5: Methyl N/A -O- 129.20

Key Observations :

Stereochemical Complexity : Unlike simpler morpholine derivatives (e.g., 4,5-dimethylmorpholine), the target compound’s (3S,5R) configuration enhances selectivity in binding interactions, as seen in enzyme inhibitors like neuraminidase blockers .

Synthetic Challenges : The synthesis of this compound likely involves multi-step enantioselective routes, contrasting with the one-step cyclization used for simpler morpholines (e.g., describes Gewald-like reactions for thiophene derivatives, but morpholine synthesis typically employs nucleophilic substitutions or ring-closing metathesis) .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound logP (Predicted) Solubility (mg/mL) pKa (Amino Group)
This compound -0.5 ~50 (water) 8.2
(3R)-3-Aminomethylmorpholine -0.8 >100 9.1
4,5-Dimethylmorpholine 0.3 ~20 N/A

Key Findings :

  • Reduced logP : The target compound’s polarity exceeds that of 4,5-dimethylmorpholine, aligning it with CNS-active drugs requiring blood-brain barrier penetration.
  • pKa Implications: The lower pKa (8.2 vs. 9.1 in (3R)-3-aminomethylmorpholine) suggests weaker basicity, which may reduce off-target interactions in physiological environments.

Biological Activity

[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol is a chiral morpholine derivative that has garnered attention for its potential biological activities. This compound features both an aminomethyl and a hydroxymethyl group, which contribute to its reactivity and interactions with biological systems. The following sections detail its synthesis, biological activity, mechanisms of action, and potential applications.

The synthesis of this compound typically involves:

  • Formation of the Morpholine Ring : This is achieved through the reaction of diethanolamine with formaldehyde and a suitable amine under acidic conditions.
  • Introduction of Substituents : The aminomethyl and hydroxymethyl groups are introduced via selective functionalization using reagents such as formaldehyde and ammonia for the aminomethyl group, and reducing agents for the hydroxymethyl group.

The compound has a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. Its structure is characterized by a morpholine ring with specific stereochemistry that influences its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The aminomethyl group can form hydrogen bonds, while the hydroxymethyl group can participate in chemical reactions that modulate enzyme or receptor activity. These interactions are crucial in understanding its potential therapeutic effects.

In Vitro Studies

Research indicates that this compound may act as a ligand in enzyme inhibition studies. For instance:

  • Enzyme Inhibition : Inhibition assays have shown that high concentrations (e.g., 50 μM) can lead to significant inhibition of target enzymes involved in bacterial virulence factors like the Type III secretion system (T3SS) in Gram-negative pathogens such as E. coli .

Case Studies

  • Type III Secretion System (T3SS) Inhibition : A study demonstrated that this compound inhibited T3SS-mediated secretion in Citrobacter rodentium, a model organism for studying enteropathogenic E. coli . The compound was effective at concentrations significantly above its IC50, suggesting robust inhibitory properties.
  • Potential Therapeutic Applications : Given its structural characteristics, this morpholine derivative is being explored as a precursor for drug development targeting various diseases associated with bacterial infections and possibly other therapeutic areas .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure TypeKey ActivityNotes
This compoundChiral morpholineEnzyme inhibitionEffective against T3SS
3-Amino-5-methylisoxazoleHeterocyclic compoundAntimicrobialDifferent mechanism of action
3(5)-Substituted PyrazolesPyrazole derivativeAntiviralSimilar reactivity

Q & A

Q. What are the optimal synthetic routes for [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol, and how can stereochemical purity be ensured?

Answer: The synthesis of this morpholine derivative typically involves multi-step reactions with careful control of stereochemistry. For example, analogous compounds are synthesized via nucleophilic substitution, amidation, or ring-closing reactions under inert atmospheres. Key steps include:

  • Use of protecting groups (e.g., benzyl or tert-butoxycarbonyl) to prevent undesired side reactions during aminomethyl group incorporation .
  • Stereochemical control via chiral catalysts or resolution techniques (e.g., chiral HPLC) to isolate the desired (3S,5R) configuration .
  • Final purification using column chromatography or recrystallization to achieve >98% purity, as validated by NMR and HPLC .

Q. What analytical methods are recommended for characterizing this compound?

Answer:

  • Structural Elucidation: High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm stereochemistry and substituent positions .
  • Purity Assessment: Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify impurities .
  • Mass Spectrometry: ESI-MS or MALDI-TOF for molecular weight confirmation and fragmentation pattern analysis .

Q. How should this compound be stored to maintain stability in laboratory settings?

Answer:

  • Store in amber vials at -20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the aminomethyl and hydroxyl groups .
  • Prepare stock solutions in anhydrous ethanol or DMSO, and avoid repeated freeze-thaw cycles to preserve stability .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Answer: The (3S,5R) configuration is critical for receptor binding or enzyme inhibition. For example:

  • Morpholine derivatives with (S,R) stereochemistry often exhibit enhanced affinity for neurotransmitter transporters or kinases due to spatial alignment with active sites .
  • Comparative studies using enantiomeric pairs (e.g., (3R,5S) vs. (3S,5R)) can validate stereospecific activity via in vitro assays (e.g., radioligand binding or enzymatic inhibition) .

Q. What strategies are effective in resolving data contradictions when evaluating this compound’s pharmacokinetic properties?

Answer: Discrepancies in solubility or metabolic stability data may arise due to:

  • Experimental Variability: Standardize assay conditions (e.g., pH, temperature) across labs. For instance, solubility discrepancies in water vs. PBS can be addressed using lyophilization followed by dynamic light scattering (DLS) .
  • Metabolic Profiling: Use liver microsome assays with LC-MS/MS to identify species-specific metabolism (e.g., human vs. rodent CYP450 isoforms) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Core Modifications: Synthesize analogs with variations in the morpholine ring (e.g., replacing methyl groups with halogens or bulkier substituents) to assess steric/electronic effects .
  • Functional Group Replacements: Substitute the hydroxymethyl group with bioisosteres (e.g., carboxylic acid or sulfonamide) to improve solubility or target engagement .
  • In Silico Modeling: Docking studies (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., kinases or GPCRs) to predict binding modes .

Q. What in vitro assays are suitable for assessing the compound’s potential therapeutic applications?

Answer:

  • Cytotoxicity: MTT or Mosmann assays (e.g., using HeLa or HEK293 cells) to evaluate IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., FRET) for kinases or proteases, with ATP/non-ATP competitive controls .
  • Membrane Permeability: Caco-2 cell monolayers to predict oral bioavailability .

Q. How can researchers address challenges in scaling up synthesis without compromising yield or purity?

Answer:

  • Process Optimization: Replace batch reactions with flow chemistry for better temperature and mixing control, reducing side products .
  • Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported palladium) to enhance cost-efficiency in cross-coupling steps .
  • Quality Control: Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.